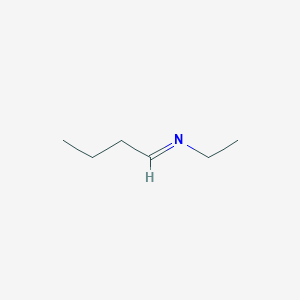

Ethanamine, N-butylidene-

Description

Overview of N-Butylideneethanamine as an Imine Compound

Ethanamine, N-butylidene-, also known as N-ethylbutan-1-imine, is an organic compound classified as an imine. nih.gov Imines are characterized by a carbon-nitrogen double bond (C=N). libretexts.orglumenlearning.com They are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. lumenlearning.comyoutube.com In the case of N-Butylideneethanamine, it is the product of the reaction between n-butylamine and ethanal.

This compound is a structural isomer of other C6H13N imines, differing in the arrangement of the carbon skeleton and the position of the C=N double bond. Its fundamental properties are detailed in the table below.

Table 1: Physicochemical Properties of N-Butylideneethanamine

| Property | Value |

|---|---|

| Molecular Formula | C6H13N |

| Molecular Weight | 99.17 g/mol |

| IUPAC Name | N-ethylbutan-1-imine |

| CAS Number | 1611-12-7 |

| Synonyms | Butylideneethylamine, N-Ethyl-1-butanimine |

Data sourced from PubChem CID 137111 nih.gov

The formation of N-Butylideneethanamine is a reversible, acid-catalyzed process. lumenlearning.com The reaction mechanism involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine. libretexts.orgyoutube.com The pH of the reaction medium is a critical factor, with optimal rates typically observed around a pH of 5. lumenlearning.com

Significance in Contemporary Organic Chemistry and Related Fields

Imines, including N-Butylideneethanamine, are significant intermediates in organic synthesis. They serve as precursors for the synthesis of a wide variety of other organic compounds, particularly secondary amines, through reduction reactions. vscht.cz The carbon-nitrogen double bond in imines can be readily reduced to a single bond, providing a versatile route to more complex molecular architectures.

The industrial preparation of N-substituted amines often involves the reductive amination of aldehydes and ketones, where an N-substituted imine is a key intermediate. vscht.cz The hydrogenation of this imine intermediate yields the corresponding secondary amine. vscht.cz This process is fundamental in the synthesis of various fine chemicals and pharmaceuticals.

Furthermore, the study of imine formation and reactivity contributes to a deeper understanding of reaction mechanisms in organic chemistry. The steric and electronic effects of the substituents on both the carbonyl compound and the amine influence the rate and equilibrium of the reaction. For instance, the steric hindrance around the C=N bond can affect the equilibrium between aldimine and ketimine isomers. vscht.cz

Scope and Research Trajectories for N-Butylideneethanamine

Current and future research involving N-Butylideneethanamine and related imines is likely to focus on several key areas:

Catalyst Development: Research is ongoing to develop more efficient and selective catalysts for imine synthesis and their subsequent transformations. This includes the use of heterogeneous metal catalysts like Nickel (Ni) and Palladium on Carbon (Pd/C), as well as exploring novel catalytic systems to minimize the formation of undesirable by-products. vscht.cz

Green Chemistry Approaches: The development of more environmentally benign methods for the synthesis of imines and their derivatives is a significant research direction. This includes the use of solvent-free reaction conditions and the development of catalysts that can operate under milder conditions. rsc.org

Asymmetric Synthesis: A major focus in modern organic chemistry is the development of methods for asymmetric synthesis, which is the selective synthesis of a single enantiomer of a chiral molecule. Research into the asymmetric reduction of imines like N-Butylideneethanamine to produce chiral amines is an active area of investigation. These chiral amines are valuable building blocks for the synthesis of pharmaceuticals and other biologically active molecules.

Applications in Materials Science: While less explored for simple imines like N-Butylideneethanamine, more complex imine-containing structures, such as polymers and macrocycles, have potential applications in materials science. Research in this area could involve the incorporation of the imine functionality into larger molecular frameworks to create materials with specific electronic or optical properties.

The continued exploration of the synthesis, reactivity, and applications of N-Butylideneethanamine and other imines will undoubtedly lead to new discoveries and innovations in organic chemistry and related scientific disciplines.

Structure

3D Structure

Properties

CAS No. |

1611-12-7 |

|---|---|

Molecular Formula |

C6H13N |

Molecular Weight |

99.17 g/mol |

IUPAC Name |

N-ethylbutan-1-imine |

InChI |

InChI=1S/C6H13N/c1-3-5-6-7-4-2/h6H,3-5H2,1-2H3 |

InChI Key |

BLARBXSPVIJGSG-UHFFFAOYSA-N |

SMILES |

CCCC=NCC |

Canonical SMILES |

CCCC=NCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Butylideneethanamine and Analogous Imines

Catalytic Approaches in N-Butylideneethanamine Synthesis and Transformations

Heterogeneous Catalysis in Imine Synthesis

Raney-Type Catalysts in Related Imine Conversions

Raney-type catalysts, particularly Raney nickel, are widely utilized in the chemical industry for various hydrogenation reactions, including the reduction of nitriles to amines, a process that proceeds through an imine intermediate. kawakenfc.co.jpmdpi.com These sponge metal catalysts, typically made from a nickel-aluminum alloy, are activated by leaching the aluminum with a concentrated sodium hydroxide (B78521) solution, resulting in a porous, high-surface-area catalyst. kawakenfc.co.jp While primarily known for hydrogenation, their application extends to the conversion of imines.

In the context of producing primary amines from nitriles, the reaction mechanism involves the initial reduction of the nitrile to a highly reactive primary imine (aldimine). mdpi.com This intermediate can then be hydrogenated to the desired primary amine. However, the reactivity of the imine can also lead to the formation of secondary amines as byproducts. mdpi.com Raney nickel's effectiveness in this process stems from its ability to catalyze the hydrogenation of the imine as it is formed. mdpi.com

The activity and selectivity of Raney-type catalysts can be influenced by several factors, including the specific composition of the alloy, the activation process, and the reaction conditions. mdpi.com For instance, different "W" designations of Raney®-nickel catalysts (from W1 to W8) exhibit varied activities due to differences in their preparation methods. mdpi.com Furthermore, the addition of promoters, such as iron and chromium, to the Raney nickel alloy can significantly impact the catalyst's performance in nitrile hydrogenation, affecting the yield of the primary amine and minimizing the formation of byproducts. google.com

Research has shown that Raney nickel can exhibit different selectivity compared to more active catalysts like palladium or platinum on carbon. beilstein-journals.org In the reduction of certain chiral imines, Raney nickel has been observed to provide significantly higher diastereomeric ratios in the resulting amine products compared to Pd/C or Pt/C. beilstein-journals.org This suggests that the less reactive nature of Raney nickel can lead to greater selectivity in certain imine reductions. beilstein-journals.org

The regeneration and reuse of Raney nickel catalysts are also important considerations for industrial applications. Deactivation can occur due to the chemisorption of reactants and products. mdpi.com However, methods for regenerating spent Raney nickel, such as acid or alkaline treatments, have been developed to restore its catalytic activity. mdpi.com

Table 1: Comparison of Catalysts in Imine Reduction

| Catalyst | Substrate | Product Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Pd/C | (S)-N-phenylethylimines | Correlates with cis/trans-imine ratio | beilstein-journals.org |

| Pt/C | (S)-N-phenylethylimines | Correlates with cis/trans-imine ratio | beilstein-journals.org |

| Raney-Ni | (S)-N-phenylethylimines | Significantly higher dr than Pd/C or Pt/C | beilstein-journals.org |

Molten Metal Catalysis for Dehydrogenation Pathways

The dehydrogenation of amines to form imines represents an atom-economical synthetic route. chemrxiv.orgacs.org Molten metals have been investigated as catalysts for such transformations. Research has explored the dehydrogenation of amines using molten metal catalysts, demonstrating a potential pathway to imines and other dehydrogenated products. amanote.com

More recently, significant progress has been made in the acceptorless dehydrogenation (AD) of amines, which involves the removal of hydrogen without the need for a sacrificial acceptor molecule. chemrxiv.orgacs.org This approach is highly desirable for its atom economy and the production of hydrogen gas as the only byproduct.

Palladium-doped layered double hydroxides (Pd-LDHs) have emerged as effective multifunctional catalysts for the acceptorless dehydrogenation of both primary and secondary amines. chemrxiv.orgacs.org These catalysts facilitate the conversion of secondary amines to secondary imines and the oxidative transamination of primary amines to secondary imines. chemrxiv.org The reaction with primary amines proceeds through the initial dehydrogenation to a reactive aldimine, which then undergoes nucleophilic attack by another amine molecule, leading to the formation of a secondary imine and ammonia. chemrxiv.org

The catalytic activity and selectivity of Pd-LDHs are influenced by the palladium loading. Low palladium loading has been found to be highly effective for these transformations. chemrxiv.orgacs.org The reaction mechanism is believed to involve reversible amine dehydrogenation and imine hydrogenation, which determines the selectivity between the imine and the corresponding amine. chemrxiv.org

Iridium pincer complexes have also been shown to catalyze the transfer dehydrogenation of secondary amines to imines. hawaii.edu This method demonstrates good to excellent yields and exhibits regioselectivity controlled by steric and electronic factors. For aliphatic amines, steric factors dictate the regioselectivity, while for aromatic amines, the formation of thermodynamically favored conjugated π systems in the imine product is the driving force. hawaii.edu

Organocatalytic Strategies for Imine Chemistry

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in organic synthesis, including the chemistry of imines. beilstein-journals.orgbeilstein-journals.org This approach offers an alternative to metal-based catalysts and enzymes, often providing high levels of stereoselectivity under mild reaction conditions. beilstein-journals.org

A prominent application of organocatalysis in imine chemistry is the asymmetric synthesis of chiral amines through the reduction or functionalization of imines. Chiral Brønsted acids, such as phosphoric acids, are among the most utilized organocatalysts for these transformations. beilstein-journals.org They can activate imines by forming a hydrogen bond with the nitrogen atom, rendering the imine more susceptible to nucleophilic attack. This activation mode has been successfully applied in various reactions, including the synthesis of axially chiral N-arylbenzimidazoles. beilstein-journals.org

N-Heterocyclic carbenes (NHCs) represent another important class of organocatalysts that have been employed in atroposelective reactions involving imines. beilstein-journals.org NHC-catalyzed reactions can lead to the formation of axially chiral compounds, demonstrating the versatility of this catalytic strategy. beilstein-journals.org

The organocatalytic synthesis of α-aminonitriles, known as the Strecker reaction, is a classic example of imine functionalization. Various chiral organocatalysts, including those based on sulfinamide and squaramide motifs, have been developed to achieve high enantioselectivity in this reaction. mdpi.com These catalysts typically work by activating the imine and a cyanide source through hydrogen bonding, facilitating the stereoselective addition of the cyanide nucleophile to the imine carbon. mdpi.com

Furthermore, organocatalysis has been applied to the synthesis of complex molecular architectures, such as (het)biaryl scaffolds, through photoinduced C-H arylation reactions. rsc.org In some cases, unique ligands can act as organocatalysts to facilitate these transformations under UV irradiation. rsc.org

Biocatalytic and Enzymatic Routes for Imine Derivatization

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines from imines. researchgate.net Enzymes such as imine reductases (IREDs), amine dehydrogenases (AmDHs), and transaminases (TAs) are key players in the biocatalytic reduction of imines and the reductive amination of ketones. researchgate.net These enzymatic methods are valued for their high enantiomeric excess and operation under mild reaction conditions. researchgate.net

IREDs, in particular, have gained significant attention for their ability to asymmetrically reduce a wide range of imines to produce chiral amines. researchgate.net These enzymes are NAD(P)H-dependent oxidoreductases that catalyze the reduction of pre-formed imines. researchgate.net The stereochemical outcome of the reduction is determined by the specific IRED used, with different enzymes capable of producing either the (R)- or (S)-enantiomer of the amine product. Structural and mechanistic studies of IREDs have identified key amino acid residues in the active site that are crucial for catalysis and stereoselectivity.

While the direct enzymatic synthesis of simple, acyclic imines like N-butylideneethanamine can be challenging due to their instability in aqueous solutions, biocatalytic methods have been developed for the synthesis of imines through the oxidation of primary amines. mdpi.com For instance, a variant of D-amino acid oxidase from porcine kidney has been successfully used for the enzymatic synthesis of an imine from a primary amine in an aqueous system under mild conditions. mdpi.com This demonstrates the potential for developing enzymatic routes for the production of imine intermediates.

Furthermore, biocatalysis has been employed in "one-pot, two-step" procedures for the synthesis of complex heterocyclic compounds, such as 1,4-benzoxazines, where an o-quinone imine is generated biocatalytically as a reactive intermediate. acs.org This approach highlights the utility of enzymes in generating highly reactive species in a controlled manner for subsequent chemical transformations.

The exploration of enzyme families like aldolases and synthases is also underway to discover novel "aldaminase" activities, which would involve the C-C bond-forming reaction between a nucleophile and an imine electrophile. anr.fr This research aims to expand the biocatalytic toolbox for the synthesis of chiral amines by creating new enzymatic pathways that are thermodynamically favorable and highly selective. anr.fr

Table 2: Examples of Enzymes in Imine Chemistry

| Enzyme/Enzyme Class | Reaction Type | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Imine Reductase (IRED) | Asymmetric imine reduction | 2-Methylpyrroline | (R)- or (S)-2-methylpyrrolidine | |

| D-Amino Acid Oxidase (variant) | Oxidation of primary amine to imine | (R)-1-Phenylethylamine | 1-Phenylethyl-1-phenylethylidene-amine (PPEA) | mdpi.com |

| Laccase | Biocatalytic generation of o-quinone imine | Catechol and amine | 1,4-Benzoxazine | acs.org |

| Aldolase/Synthase (proposed) | "Aldaminase" activity (C-C bond formation) | Imine and nucleophile | Chiral amine | anr.fr |

Modern Synthetic Techniques Applicable to N-Butylideneethanamine

Chemo- and Regioselective Synthesis

The principles of chemo- and regioselective synthesis are critical for the efficient construction of molecules like N-butylideneethanamine, ensuring that reactions occur at the desired functional group and position. While specific literature on the chemo- and regioselective synthesis of N-butylideneethanamine is not prevalent, general strategies for the selective formation of imines are applicable.

The synthesis of imines often involves the condensation of a primary amine with an aldehyde or ketone. For a molecule like N-butylideneethanamine, this would involve the reaction of ethylamine (B1201723) with butanal. The chemoselectivity of this reaction is generally high, as the amine preferentially attacks the carbonyl carbon.

In more complex molecules containing multiple reactive sites, achieving chemo- and regioselectivity can be more challenging. For instance, the synthesis of functionalized thiazolines has been achieved through the manganese dioxide-mediated oxidation of the corresponding thiazolidines, demonstrating a chemoselective transformation. researchgate.net

Modern synthetic methods often employ catalytic systems to control selectivity. For example, catalyst-free, one-pot reactions have been developed for the chemo- and regioselective synthesis of polycondensed indoles and imidazoles. nih.gov The reaction conditions, including the solvent and temperature, can play a crucial role in directing the outcome of the reaction.

The development of new reagents can also open up avenues for selective syntheses. For example, the introduction of selenium dihalides in organoselenium chemistry has enabled new approaches to organoselenium compounds. nih.gov While not directly related to N-butylideneethanamine, this illustrates the ongoing development of new synthetic tools that can enhance selectivity.

Stereoselective and Asymmetric Synthesis of Imine Derivatives

The stereoselective synthesis of imine derivatives is a cornerstone of modern organic chemistry, particularly for the production of chiral amines, which are valuable building blocks for pharmaceuticals and other biologically active molecules. nih.govacs.org While N-butylideneethanamine itself is not chiral, the principles of stereoselective synthesis are highly relevant to the synthesis of its chiral derivatives and analogous imines.

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral substrates.

Catalytic Asymmetric Synthesis:

A major approach involves the use of chiral catalysts, which can be metal-based or organocatalytic.

Metal Catalysis: Transition metal catalysts, often in combination with chiral ligands, are widely used for the asymmetric reduction and functionalization of imines. For example, copper-catalyzed reductive coupling of chiral allenamides with N-alkyl substituted aldimines has been developed to access chiral 1,2-diamino synthons with high diastereoselectivity. nih.govacs.org Iridium complexes with chiral ligands have also been employed for the asymmetric hydrogenation of cyclic imines to produce optically active amines with high enantioselectivity. rsc.org

Organocatalysis: Chiral organocatalysts, such as phosphoric acids and their derivatives, have been instrumental in the development of asymmetric imine reactions. mdpi.com These catalysts can activate achiral imines towards nucleophilic attack, leading to the formation of chiral products with high stereoselectivity. mdpi.com

Chiral Auxiliaries:

Another strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. While effective, this approach requires additional synthetic steps for the attachment and removal of the auxiliary.

Substrate Control:

In some cases, the inherent chirality of the substrate can be used to control the stereochemistry of a reaction. For example, the reduction of N-chiral-ketimines can lead to the formation of chiral amines, although the stereoselectivity can be influenced by the catalyst and reaction conditions. beilstein-journals.org

The development of stereoselective reactions for imines is an active area of research, with ongoing efforts to discover new catalysts and methods that offer higher selectivity, broader substrate scope, and milder reaction conditions. These advancements are crucial for the efficient and sustainable synthesis of complex chiral molecules.

Novel C-N Bond Formation Methodologies

The construction of the carbon-nitrogen double bond (C=N) in imines is a cornerstone of organic synthesis. While traditional condensation reactions are effective, recent research has focused on developing novel C-N bond formation strategies that offer milder conditions, broader substrate scopes, and higher efficiencies. These methods often involve transition-metal catalysis or innovative metal-free oxidative pathways.

Transition-metal-catalyzed reactions have emerged as powerful tools for C-N bond formation. rsc.org The Buchwald-Hartwig cross-coupling reaction, for instance, which typically forms C-N single bonds between aryl halides and amines using a palladium catalyst, has inspired the development of related systems for imine synthesis. tcichemicals.com The key to these catalytic cycles is often the facile occurrence of a C-N bond metalation step, converting an inert bond into a more reactive organometallic species. rsc.org Nickel-catalyzed reactions, for example, have been used to activate C-N bonds in amides for further transformations, demonstrating the potential of these metals in C-N bond manipulation. rsc.org More directly applicable to imine synthesis is the development of palladium-promoted hydroamination reactions between alkenes and amines, which form C(sp³)–N bonds and are precursors to imine-related structures. researchgate.net

Metal-free approaches are also gaining significant traction, providing green and cost-effective alternatives. A notable development is the intermolecular oxidative amination reaction, which functionalizes both a C-H and an N-H bond simultaneously. nih.gov This type of process can be mediated by non-metallic reagents like hypervalent iodine(III) oxidants, providing a rapid and green method for synthesizing nitrogen-containing compounds. nih.gov Another innovative one-pot method involves using a cadmium nitrate (B79036) catalyst in a water/ethanol solvent system to facilitate both C-N bond formation and C-O bond cleavage, leading to various nitrogen-containing derivatives in high yields. ijsra.co.in These methods bypass the need for pre-functionalized starting materials, directly coupling simple hydrocarbons and amines.

The table below summarizes key features of these novel methodologies applicable to the synthesis of aliphatic imines.

| Methodology | Catalyst/Mediator | Key Transformation | Advantages | Relevant Precursors for N-Butylideneethanamine |

| Transition-Metal Catalysis | Palladium (Pd), Nickel (Ni) | Cross-coupling, Hydroamination | High efficiency, Broad scope | Butyraldehyde (B50154), Ethanamine |

| Metal-Free Oxidative Amination | Iodine(III) Oxidants | C-H and N-H bond functionalization | Green chemistry, No metal catalyst | Butane, Ethanamine |

| One-Pot Catalytic Synthesis | Cadmium Nitrate (Cd(NO₃)₂) | C-N formation and C-O cleavage | Mild conditions, High yields | Catechol-derived precursors, Ethanamine |

Photocatalytic Approaches in Imine Chemistry

Visible-light photocatalysis has revolutionized organic synthesis over the past decade, offering a sustainable and powerful tool for generating reactive intermediates under mild conditions. researchgate.net In the realm of imine chemistry, photocatalysis has enabled new pathways for both synthesis and functionalization by generating unconventional radical intermediates. mdpi.com These methods harness the energy of light, often from the sun or LEDs, to drive chemical reactions, thus avoiding harsh conditions and hazardous reagents. rsc.org

One of the most direct applications is the photocatalytic oxidative coupling of amines to form imines. This approach utilizes a photocatalyst, molecular oxygen as a green oxidant, and light energy. rsc.org For example, a donor-acceptor type small organic molecular photocatalyst (SOMP) named "Ph-BT-Ph," which features benzothiadiazole as the photoactive unit, has demonstrated excellent performance. rsc.orgrsc.org Under natural sunlight, this catalyst can convert primary amines to the corresponding imines with greater than 99% conversion and over 98% selectivity within two hours. rsc.orgrsc.org This high efficiency is achieved with a very low catalyst loading (0.13 mol%) and without any mechanical stirring, resulting in a high turnover frequency of 381 h⁻¹. rsc.orgrsc.org

Another significant strategy involves the single-electron reduction of imine derivatives to generate α-amino radicals. snnu.edu.cn While often used for subsequent C-C bond forming reactions, the underlying principles of imine activation are crucial. snnu.edu.cn Some electron-poor imines can undergo straightforward photocatalytic reduction, but neutral aliphatic imines like N-butylideneethanamine have a reduction potential that is often outside the range of most common photocatalysts, requiring assistance or specialized catalytic systems. mdpi.com

Quantum dots (QDs) are also emerging as highly active and stable photoredox catalysts for transformations involving imines. acs.org For instance, CdSe/CdS core/shell quantum dots are effective catalysts for the transfer hydrogenation of imines to amines, demonstrating their ability to activate the C=N bond. acs.org While this is the reverse reaction, the development of QD-based systems for the direct, photocatalytic synthesis of imines from aldehydes and amines is an active area of research. Such protocols benefit from extremely low catalyst loadings and the use of visible or sunlight at room temperature. acs.org

The table below presents findings from recent research on the photocatalytic synthesis of imines.

| Photocatalyst | Reactants | Light Source | Key Findings | Yield/Conversion | Reference |

| Ph-BT-Ph (SOMP) | Benzylamine | Natural Sunlight | Direct oxidative coupling using O₂ as a green oxidant. | >99% Conversion | rsc.org, rsc.org |

| Eosin Y / TiO₂ | Thiols | Visible Light | Facilitates proton-coupled electron transfer; demonstrated for disulfide synthesis, with analogous principles for C=N formation. | High Conversion | beilstein-journals.org |

| CdSe/CdS QDs | Aldehydes, Amines | Visible/Sun Light | One-pot protocol for amine synthesis via imine intermediate; demonstrates high catalyst activity (TON up to 10⁵). | High Yield | acs.org |

Spectroscopic Characterization and Structural Elucidation Studies of N Butylideneethanamine

Application of Standard Spectroscopic Techniques

Standard spectroscopic methods are fundamental in confirming the identity and elucidating the structure of organic compounds like N-butylideneethanamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. libretexts.orgvanderbilt.edu By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, a complete structural assignment of N-butylideneethanamine can be achieved.

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. The proton attached to the imine carbon (H-C=N) is expected to appear significantly downfield due to the electron-withdrawing nature of the C=N double bond. The protons on the ethyl and butyl groups will exhibit characteristic multiplets, with their chemical shifts influenced by their proximity to the imine functional group. The (n+1) rule helps in determining the number of adjacent protons. vanderbilt.edu

The ¹³C NMR spectrum reveals the number of unique carbon environments. The imine carbon (C=N) is the most deshielded, resulting in a resonance at a high chemical shift, typically in the range of 160-170 ppm. researchgate.net The other carbon atoms of the butyl and ethyl groups will appear at lower chemical shifts in the aliphatic region of the spectrum. The use of advanced techniques like ¹³C{¹⁴N} RESPDOR can be valuable for definitively identifying carbons directly bonded to nitrogen. iastate.edu

Table 1: Predicted ¹H NMR Spectral Data for N-Butylideneethanamine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| CH =N- | ~7.5 - 8.0 | Triplet (t) |

| -N-CH₂ -CH₃ | ~3.3 - 3.5 | Quartet (q) |

| =CH-CH₂ -CH₂-CH₃ | ~2.1 - 2.3 | Quartet (q) |

| -N-CH₂-CH₃ | ~1.1 - 1.3 | Triplet (t) |

| =CH-CH₂-CH₂ -CH₃ | ~1.4 - 1.6 | Sextet |

Table 2: Predicted ¹³C NMR Spectral Data for N-Butylideneethanamine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =N- | ~160 - 170 |

| -N-C H₂-CH₃ | ~50 - 60 |

| =CH-C H₂-CH₂-CH₃ | ~35 - 45 |

| -N-CH₂-C H₃ | ~15 - 20 |

| =CH-CH₂-C H₂-CH₃ | ~25 - 35 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. studymind.co.uklibretexts.org For N-butylideneethanamine, IR spectroscopy is crucial for confirming the imine functional group.

The most characteristic absorption for an imine is the C=N stretching vibration, which typically appears as a medium to strong band in the region of 1690–1640 cm⁻¹. uobabylon.edu.iq This absorption is key to distinguishing it from other nitrogen-containing compounds like amines or nitriles. libretexts.org Additionally, the spectrum will display strong C-H stretching absorptions between 2850 cm⁻¹ and 3000 cm⁻¹ due to the sp³-hybridized carbons of the ethyl and butyl groups. libretexts.org The C-N single bond stretch is expected in the fingerprint region, generally between 1250 cm⁻¹ and 1000 cm⁻¹, though it can sometimes be difficult to assign definitively. uobabylon.edu.iqspecac.com

Table 3: Characteristic IR Absorption Frequencies for N-Butylideneethanamine

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkane (sp³ C-H) | 2850 - 2960 | Strong |

| C=N Stretch | Imine | 1640 - 1690 | Medium-Strong |

| C-H Bend | Alkane | 1375 - 1465 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. shu.ac.uklibretexts.org The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy orbital to a higher energy empty orbital. hnue.edu.vn

In N-butylideneethanamine, the C=N double bond and the lone pair of electrons on the nitrogen atom constitute the chromophore. This structure allows for two primary types of electronic transitions: π → π* and n → π*. davuniversity.org

The n → π* transition involves exciting a non-bonding electron from the nitrogen's lone pair into the antibonding π* orbital of the C=N bond. These transitions are generally weak (low molar absorptivity, ε) and occur at longer wavelengths. shu.ac.ukuzh.ch The π → π* transition involves promoting an electron from the bonding π orbital to the antibonding π* orbital. This transition is much more intense (high molar absorptivity) and occurs at a shorter wavelength, typically in the range of 170-190 nm for isolated imines. libretexts.orguomustansiriyah.edu.iq The choice of solvent can influence the absorption maxima through stabilization of the ground and excited states. uomustansiriyah.edu.iq

Table 4: Expected Electronic Transitions for N-Butylideneethanamine

| Transition | Orbitals Involved | Expected Wavelength (λmax) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| n → π* | Non-bonding → π Antibonding | ~270 - 300 nm | Low |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. acdlabs.com It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

The molecular formula of N-butylideneethanamine is C₆H₁₃N, giving it a molecular weight of approximately 99.17 g/mol . nih.gov According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for N-butylideneethanamine. whitman.eduuni-saarland.de

In the mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z 99. The fragmentation of imines is primarily driven by cleavage of the bonds alpha to the nitrogen atom. This α-cleavage is a dominant process and leads to the formation of stable, resonance-stabilized carbocations. The major fragments would result from the loss of an ethyl radical (•CH₂CH₃, 29 Da) or a propyl radical (•CH₂CH₂CH₃, 43 Da).

Table 5: Predicted Mass Spectrometry Data for N-Butylideneethanamine

| m/z Value | Ion | Description |

|---|---|---|

| 99 | [C₆H₁₃N]⁺· | Molecular Ion (M⁺·) |

| 84 | [C₅H₁₀N]⁺ | Loss of a methyl radical (•CH₃) |

| 70 | [C₄H₈N]⁺ | Loss of an ethyl radical (•CH₂CH₃) via α-cleavage |

| 56 | [C₃H₆N]⁺ | Loss of a propyl radical (•CH₂CH₂CH₃) via α-cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Advanced Spectroscopic Probes for Molecular Interactions and Dynamics

Beyond standard techniques, advanced spectroscopic methods can provide deeper insights into the specific molecular motions and interactions of N-butylideneethanamine.

Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique for studying the full range of vibrational dynamics in a material. epj-conferences.orgnist.gov Unlike optical spectroscopies (IR and Raman), INS is not governed by selection rules, meaning that in principle, all vibrational modes can be observed. stfc.ac.uk This technique is particularly sensitive to the motion of hydrogen atoms due to their large neutron scattering cross-section. researchgate.net

While direct INS studies on N-butylideneethanamine are not widely reported, the technique offers significant potential for its characterization. INS could provide a complete vibrational spectrum, including low-frequency torsional modes of the alkyl chains and vibrations of the molecular backbone that are often weak or forbidden in IR and Raman spectroscopy. stfc.ac.uk Such data is invaluable for validating and refining theoretical models of interatomic forces and molecular potential energy surfaces. epj-conferences.org The study of intramolecular vibrational redistribution (IVR), the process by which vibrational energy flows through a molecule, can also be explored, providing a detailed picture of the molecule's energy landscape. aps.org

Table 6: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| N-Butylideneethanamine |

| N-butylidene-1-butanamine |

| Diethyl ether |

| Ethanol |

| 2-Butanone |

| Acetonitrile |

| Carbon dioxide |

| Water |

| Methane |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of elements within the top 1 to 10 nanometers of a material's surface. thermofisher.com The method is based on the photoelectric effect, where X-ray irradiation of a sample causes the emission of core-level electrons. thermofisher.com The kinetic energy of these emitted photoelectrons is measured, which is inversely related to their binding energy within the atom. This binding energy is characteristic of a specific element and is sensitive to the local chemical environment, an effect known as the chemical shift. carleton.edu

For a pure sample of N-butylideneethanamine (C₆H₁₃N), XPS analysis is expected to detect the constituent elements, carbon and nitrogen, as all elements except hydrogen and helium are detectable. carleton.edu A low-resolution survey scan would confirm the presence of these elements and allow for the calculation of their relative atomic percentages on the surface. Based on the compound's molecular formula, the theoretical atomic composition can be determined.

| Element | Symbol | Theoretical Atomic % |

|---|---|---|

| Carbon | C | 85.71% |

| Nitrogen | N | 14.29% |

High-resolution XPS spectra of the C 1s and N 1s regions provide detailed information about the chemical bonding environments. The N-butylideneethanamine molecule contains several distinct chemical environments for carbon and a unique environment for nitrogen. The C 1s spectrum can be deconvoluted to distinguish between the sp³-hybridized carbons of the alkyl chains (C-C, C-H) and the sp²-hybridized carbon of the imine group (C=N). Similarly, the N 1s spectrum provides a signature for the imine nitrogen.

In studies of similar Schiff base compounds, the binding energy for the imine nitrogen (C=N) is typically observed in the range of 398.5 eV to 400.0 eV. researchgate.netarpnjournals.org The C 1s signal for hydrocarbons (C-C, C-H) is typically found at a binding energy of ~285.0 eV, which is often used as a reference for charge correction. researchgate.net The carbon atoms with direct bonds to the nitrogen atom (C-N and C=N) are expected to show a chemical shift to a higher binding energy compared to the hydrocarbon carbons due to the electron-withdrawing effect of the nitrogen atom. The C=N carbon would appear at a slightly different binding energy than the C-N carbon.

| Core Level | Functional Group | Expected Binding Energy (eV) Range |

|---|---|---|

| C 1s | C-C, C-H (Alkyl) | ~285.0 |

| C 1s | C-N (Amine side) | 285.5 - 286.5 |

| C 1s | C=N (Imine) | 286.0 - 287.0 |

| N 1s | C=N (Imine) | 398.5 - 400.0 |

*Note: Values are representative and based on data from analogous Schiff base compounds. researchgate.netarpnjournals.orgmdpi.comxpsfitting.com

Raman Spectroscopy in Molecular Interaction Studies

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's chemical structure, phase, and molecular interactions. semanticscholar.org The technique is based on the inelastic scattering of monochromatic light, known as the Raman effect. triprinceton.org When light interacts with a molecule, it can excite the molecule into a higher vibrational energy state. The scattered photon consequently has less energy (a longer wavelength), and this difference in energy, known as the Raman shift, corresponds directly to the energy of the molecular vibration. triprinceton.org

The Raman spectrum of N-butylideneethanamine features a series of bands corresponding to the specific vibrational modes of its functional groups. These bands serve as a molecular fingerprint. The study of molecular interactions, such as hydrogen bonding or solvent effects, is possible because these interactions alter the local chemical environment, which in turn affects the vibrational frequencies (bond strengths) of the involved functional groups. nih.gov

For N-butylideneethanamine, the most significant vibrational modes include C-H stretching from the alkyl groups, C-N stretching, and C=N stretching of the imine group. The C=N stretching vibration is particularly useful for studying molecular interactions as the imine nitrogen can act as a hydrogen bond acceptor. Any interaction at this site will perturb the C=N double bond, leading to a measurable shift in its Raman frequency. hanyang.ac.kracs.org For example, the formation of a hydrogen bond to the imine nitrogen would typically weaken the C=N bond, causing its stretching frequency to shift to a lower wavenumber.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Medium-Strong |

| C=N Stretch | Imine | 1640 - 1670 | Strong |

| CH₂/CH₃ Bend | Alkyl | 1440 - 1470 | Medium |

| C-N Stretch | Alkyl-N | 1040 - 1250 | Weak-Medium |

| C-C Stretch | Alkyl | 800 - 1150 | Weak-Medium |

*Note: Frequencies are approximate and based on general spectroscopic data for the respective functional groups. ramansystems.comspectroscopyonline.comuci.edu

By monitoring the position and shape of these characteristic Raman bands in different environments (e.g., in various solvents or in the presence of proton donors), researchers can gain quantitative insights into the nature and strength of intermolecular forces affecting the N-butylideneethanamine molecule. nih.gov

Computational Chemistry and Theoretical Investigations of N Butylideneethanamine

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are a cornerstone of modern chemistry, offering a lens into the electronic environment of molecules. For N-butylideneethanamine, these studies reveal the fundamental aspects of its stability and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic structure of molecules. By approximating the electron density, DFT allows for the optimization of the molecular geometry to its lowest energy state. For N-butylideneethanamine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine key structural parameters. worldscientific.com These calculations typically show that the molecule adopts a stable conformation with specific bond lengths and angles around the crucial C=N double bond. bohrium.com

The optimized geometry provides a foundation for calculating other properties, such as the total energy of the molecule, which is essential for assessing its thermodynamic stability. rsc.org The planarity of the imine group is a key feature, and DFT can quantify any deviations from ideal planarity. Studies on analogous imines have demonstrated that factors like steric and electronic interactions influence the final conformation. nih.gov

Table 1: Representative Optimized Geometrical Parameters for N-Butylideneethanamine based on DFT Calculations

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=N | ~1.28 Å |

| Bond Length | N-C (ethyl) | ~1.46 Å |

| Bond Length | C-C (butyl) | ~1.51 Å |

| Bond Angle | C=N-C | ~123° |

| Dihedral Angle | C-C=N-C | ~180° (trans) |

Note: The values in this table are representative and based on general DFT calculations for similar aliphatic Schiff bases. Specific experimental or calculated values for N-butylideneethanamine may vary.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules and predict their electronic absorption spectra. nih.gov For N-butylideneethanamine, TD-DFT calculations can identify the electronic transitions responsible for its absorption of ultraviolet-visible (UV-Vis) light. rsc.org

The primary electronic transition in simple imines is typically a π → π* transition associated with the C=N chromophore. TD-DFT can calculate the energy of this transition, which corresponds to the wavelength of maximum absorption (λmax). rsc.org These calculations are crucial for interpreting experimental spectra and understanding how structural modifications might alter the color or photochemical properties of the compound. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. aip.org It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). ias.ac.in

For N-butylideneethanamine, an MEP analysis would show a region of negative potential (typically colored red) around the nitrogen atom of the imine group, indicating its nucleophilic character due to the lone pair of electrons. vaia.com Conversely, the carbon atom of the C=N double bond would exhibit a region of positive potential (typically colored blue), highlighting its electrophilic nature. This distribution of charge governs how the molecule interacts with other reagents, making MEP a powerful predictor of chemical reactivity. worldscientific.comnih.gov

Theoretical Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing a detailed picture of how reactants transform into products.

Elucidation of Transition States and Energy Barriers

Understanding a chemical reaction requires identifying the transition state—the highest energy point along the reaction pathway. Computational methods can locate and characterize the geometry and energy of these fleeting structures. mdpi.com For reactions involving N-butylideneethanamine, such as its formation from butanal and ethanamine, DFT calculations can map out the entire reaction coordinate.

The formation of a Schiff base typically proceeds through a two-step mechanism: the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the imine. eijppr.com Theoretical studies on similar reactions have shown that the dehydration step is often the rate-determining step, with a higher energy barrier. acs.orgnih.gov Calculating the activation energies for each step allows for a quantitative understanding of the reaction kinetics. peerj.com

Table 2: Representative Calculated Energy Barriers for Schiff Base Formation

| Reaction Step | Description | Typical Calculated Activation Energy (kcal/mol) |

| 1 | Carbinolamine Formation | 10 - 15 |

| 2 | Dehydration | 20 - 30 |

Note: These values are illustrative and based on computational studies of analogous Schiff base formation reactions. acs.orgpeerj.com

Potential Energy Surface Mapping of Key Reactions

A potential energy surface (PES) is a multidimensional map that represents the energy of a chemical system as a function of its geometry. nih.gov By mapping the PES for a reaction involving N-butylideneethanamine, chemists can visualize the entire landscape of the transformation, including reactant and product valleys, and the transition state "saddle points" that connect them. researchgate.net

For instance, the PES for the hydrolysis of N-butylideneethanamine (the reverse of its formation) would detail the energy changes as a water molecule attacks the imine carbon, proceeds through a tetrahedral intermediate, and finally leads to the cleavage of the C=N bond. rsc.org These detailed maps are instrumental in understanding reaction stereoselectivity and identifying potential side reactions or alternative pathways. mdpi.com

Computational Studies of Adsorption and Surface Interactions in Catalysis

The efficiency and selectivity of heterogeneously catalyzed reactions are fundamentally dependent on the interactions between reactants and the catalyst surface. northwestern.edumdpi.com Computational modeling provides a molecular-level understanding of these adsorption phenomena and the structure of reaction intermediates. northwestern.edu For the formation and subsequent reactions of imines like N-butylideneethanamine, understanding the adsorption of its precursors—butanal (butyraldehyde) and ethanamine—onto a catalyst surface is a critical first step.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to model these interactions. Studies on related systems show that the adsorption process can involve charge transfer between the molecule and the catalyst active site. mdpi.com The interaction of molecules with metal oxide supports, for instance, can be influenced by phenomena such as the formation of oxygen vacancies, which alter the electronic properties of the catalyst surface. mdpi.comnih.gov

In the context of imine synthesis, computational studies have investigated the nucleophilicity of the amine and the electrophilicity of the aldehyde, which are key factors in the reaction rate. scirp.org The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants are calculated to predict their reactivity. A higher HOMO energy level in the amine signifies greater nucleophilicity, while a lower LUMO energy level in the aldehyde indicates greater electrophilicity. scirp.org These calculations help rationalize why certain amine-aldehyde combinations react more readily than others. scirp.org For the precursors of N-butylideneethanamine, these values can be calculated to predict their reactivity in catalytic imine formation.

| Compound | Role | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| Ethanamine | Nucleophile | -6.45 | 1.58 |

| Butanal | Electrophile | -7.21 | -0.35 |

Note: The values presented are representative, based on computational methodologies described for similar amines and aldehydes in the literature. scirp.org

Prediction and Analysis of Spectroscopic Properties

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, which is crucial for their structural elucidation. rsc.org Techniques like DFT can be used to calculate various spectra for N-butylideneethanamine, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net

The prediction of vibrational spectra (FT-IR and FT-Raman) involves calculating the harmonic vibrational frequencies of the optimized molecular geometry. researchgate.net These theoretical wavenumbers can then be compared with experimental data to aid in the assignment of spectral bands to specific vibrational modes of the molecule, such as the characteristic C=N stretching of the imine group. researchgate.net

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C chemical shifts. researchgate.net These computational workflows can simulate spectra for different conformers of a molecule and produce a Boltzmann-averaged spectrum, providing a more accurate comparison with experimental results obtained in solution. schrodinger.com Furthermore, advanced computational tools can predict more complex spectra, including electron ionization mass spectra (EI-MS), which models molecular fragmentation patterns. nih.gov The development of deep learning frameworks, such as Mol2Raman, even allows for the rapid prediction of Raman spectra directly from a molecule's SMILES representation. chemrxiv.org

| Spectroscopic Technique | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| FT-IR | Vibrational Frequency | ~1665 cm⁻¹ | C=N Stretch |

| ¹³C NMR | Chemical Shift | ~160-170 ppm | Imine Carbon (C=N) |

| ¹H NMR | Chemical Shift | ~7.5-8.0 ppm | Imine Proton (-CH=N-) |

Note: Values are typical ranges predicted for aliphatic imines based on computational methods described in the literature. researchgate.net

Theoretical Insights into Reactivity and Selectivity in Imine Chemistry

Imines exhibit a versatile reactivity profile, capable of acting as both nucleophiles (via the lone pair on the nitrogen atom) and electrophiles (at the imine carbon). nih.gov Computational chemistry provides critical insights into the electronic structure that governs this dual reactivity. chemrxiv.org The reactivity of an imine in a given reaction depends significantly on its substituents and the nature of the reacting partner. nih.gov

DFT calculations are used to determine key molecular descriptors that predict reactivity. chemrxiv.org The energies of the frontier molecular orbitals, HOMO and LUMO, are particularly important. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net For N-butylideneethanamine, the HOMO would be localized primarily on the nitrogen atom, corresponding to its nucleophilic character, while the LUMO would be centered on the C=N π* antibonding orbital, related to its electrophilicity. nih.gov The electrophilicity of the imine carbon can be significantly enhanced by protonation or coordination to a Lewis acid, which lowers the energy of the LUMO. nih.gov

Furthermore, theoretical calculations can predict the thermodynamics of reactions involving imines. For instance, the Gibbs free energy of reaction (ΔrG°) can be calculated to determine whether a reaction is spontaneous and to estimate the position of the equilibrium. chemrxiv.org In studies of imine formation, DFT calculations have shown that the electronic properties of the starting amine and aldehyde directly influence the reaction's thermodynamic favorability. chemrxiv.org These theoretical models allow for the rationalization of selectivity in complex reaction mixtures and guide the design of catalysts and reaction conditions to favor the desired product. rsc.org

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.2 eV | Relates to nucleophilicity and ionization potential |

| LUMO Energy | ~ 1.1 eV | Relates to electrophilicity and electron affinity |

| HOMO-LUMO Gap | ~ 7.3 eV | Indicates kinetic stability and chemical reactivity |

| ΔrG° (Formation) | Negative | Suggests spontaneous formation from precursors under standard conditions chemrxiv.org |

Note: Values are representative estimates based on DFT calculations for similar aliphatic imines. scirp.orgchemrxiv.orgresearchgate.net

Applications in Complex Organic Synthesis and Chemical Industries Utilizing N Butylideneethanamine Chemistry

Role as a Key Synthetic Intermediate

The utility of N-butylideneethanamine as a synthetic intermediate is a cornerstone of its industrial and academic relevance. It functions as a foundational molecule that can be chemically transformed into more complex and valuable compounds.

Precursor for Nitrogen-Containing Organic Compounds

Imines, including N-butylideneethanamine, are vital intermediates in the synthesis of nitrogen-containing organic compounds. byjus.comtestbook.com These compounds are of significant interest due to their diverse applications in pharmaceuticals, materials science, and agriculture. The carbon-nitrogen double bond in N-butylideneethanamine provides a reactive site for various chemical transformations, allowing for the introduction of nitrogen into more complex molecular frameworks.

Nitrogen-containing heterocyclic compounds, in particular, are a prominent class of molecules synthesized from imine precursors. nih.gov These cyclic structures are integral to a vast number of biologically active molecules and functional materials. The reactivity of the imine group facilitates cyclization reactions, leading to the formation of diverse heterocyclic systems.

Recent research has highlighted the importance of nitrogen-containing compounds as precursors in secondary metabolism, further underscoring the foundational role of molecules like N-butylideneethanamine in generating complex natural products and their analogs. mdpi.com

Building Block in Agrochemical Synthesis

The development of new and effective agrochemicals is a critical area of chemical research. Nitrogen-containing heterocycles are known to be key components in many pesticides and herbicides. openmedicinalchemistryjournal.com The structural motifs derived from imines are frequently found in these agrochemical products. For instance, certain heterocyclic compounds derived from imines exhibit notable biological activity and are used as pro-insecticides, growth regulators, and herbicides. openmedicinalchemistryjournal.com

The synthesis of these complex agrochemicals often relies on the use of versatile building blocks that can be readily modified. N-butylideneethanamine and related imines serve this purpose, providing a scaffold upon which more intricate molecular architectures can be constructed to target specific biological pathways in pests and weeds.

Intermediate in Specialty Chemical Production

Specialty chemicals are a class of high-value products designed for specific applications. trecora.com Their production often involves multi-step synthetic sequences where key intermediates play a crucial role. Chloroformates, for example, are important intermediates in the synthesis of various specialty chemicals, including those used in the agrochemical and pharmaceutical industries. framochem.com Similarly, N-butylideneethanamine and other imines can serve as critical intermediates in the manufacturing of a range of specialty chemicals. valtris.com

The production of these chemicals often begins with basic petrochemical building blocks which are then transformed through a series of complex reactions. trecora.com Imines like N-butylideneethanamine represent a step up in molecular complexity from these basic starting materials and are pivotal in the journey towards the final, high-value specialty chemical product.

Function as a Reagent in Organic Transformations

Beyond its role as a synthetic intermediate, N-butylideneethanamine and other imines can also function directly as reagents in a variety of organic transformations. The carbon-nitrogen double bond imparts a unique reactivity profile, allowing it to participate in a range of chemical reactions.

Imines are known to be involved in numerous named reactions in organic chemistry, highlighting their versatility as reagents. wikipedia.org For instance, tert-Butyl Nitrite (TBN) is a versatile reagent used in a multitude of organic reactions, including oxidation, diazotization, and nitrosation, to create complex nitrogen-containing molecules. nih.gov Similarly, N-Bromosuccinimide (NBS) is another common reagent used for allylic bromination. masterorganicchemistry.com While not identical, the reactivity principles of these nitrogen-containing reagents can be conceptually related to the potential transformations involving N-butylideneethanamine.

The electrophilic nature of the imine carbon allows it to be attacked by nucleophiles, a fundamental reaction in organic synthesis. This reactivity is harnessed in reactions such as the addition of organometallic reagents, like n-butyllithium, to imines, which is a key method for forming new carbon-carbon bonds. wikipedia.orgyoutube.com

The table below summarizes some of the key reactions where imines or their derivatives are utilized as reagents.

| Reaction Type | Reagent/Reactant | Product Type |

| Nucleophilic Addition | Organolithium Reagents | Amines |

| Reduction | Sodium Borohydride | Secondary Amines |

| Cycloaddition | Dienes | Heterocyclic Compounds |

| Hydrolysis | Water/Acid | Aldehyde/Ketone and Amine |

Industrial Relevance of Imine Chemistry and N-Butylideneethanamine Analogs

The chemistry of imines and their analogs has significant implications for various industrial processes, extending beyond the synthesis of discrete molecules to the production of large-scale materials.

Catalytic Applications in Polymerization Reactions

The development of advanced polymers with tailored properties is a major focus of the chemical industry. scbt.com Imines and their derivatives can play a role in this field, particularly in the area of catalysis. Ligands derived from imines can be used to create catalysts for polymerization reactions. mdpi.com These catalysts can influence the properties of the resulting polymers, such as their strength, flexibility, and thermal stability. songwon.com

While direct catalytic applications of N-butylideneethanamine itself in large-scale polymerization may not be widely documented, the fundamental imine chemistry it represents is crucial. The principles of ligand design and catalytic activity derived from the study of simpler imines can be applied to the development of more complex and efficient catalysts for industrial polymerization processes.

Utility in Rubber Chemical Manufacturing

The use of aldehyde-amine condensation products represents one of the earliest chapters in the development of vulcanization accelerators for the rubber industry. Before the advent of more sophisticated chemicals, these simple reaction products were explored to reduce the long curing times and high temperatures required for sulfur-only vulcanization.

Ethanamine, N-butylidene-, formed from the condensation reaction of n-butyraldehyde and ethylamine (B1201723), falls into this early class of accelerators. A 1930 patent described the creation of novel condensation products by reacting various aldehydes and amines, explicitly listing butyraldehyde (B50154) and ethylamine among the suitable reactants. google.com The resulting products, which would include N-butylideneethanamine, were noted for their applicability in the vulcanization of rubber. google.com These accelerators function by participating in the complex set of chemical reactions during curing to form sulfur cross-links between polymer chains more efficiently.

While these simple aldehyde-amine products were foundational, the industry has since largely transitioned to more advanced, delayed-action accelerators like sulfenamides, which offer better control over the vulcanization process and improved final properties of the rubber. However, the historical role of compounds like N-butylideneethanamine is significant as it demonstrates the foundational chemistry that led to modern rubber technology.

Table 1: Synthesis of N-Butylideneethanamine for Rubber Acceleration This table illustrates the fundamental reaction for producing an early-class rubber accelerator as described in historical literature.

| Reactant 1 | Reactant 2 | Condensation Product | Historical Application |

| n-Butyraldehyde | Ethylamine | Ethanamine, N-butylidene- | Vulcanization Accelerator google.com |

Historical Context and Evolution of Research in N Butylideneethanamine Chemistry

Early Discoveries and Characterization of Imine Compounds

The journey into the world of imine chemistry began in the 19th century. These compounds, characterized by a carbon-nitrogen double bond (C=N), are the nitrogen analogs of aldehydes and ketones. masterorganicchemistry.com The initial synthesis of this class of compounds is credited to the German chemist Hugo Schiff, who first prepared them by reacting aldehydes with amines. numberanalytics.com This discovery laid the foundation for what would become a cornerstone of organic synthesis.

In 1883, another German chemist, Albert Ladenburg, formally coined the term "imine". wikipedia.orgtestbook.comtestbook.comacs.org Early characterization of these compounds established their fundamental structure and formation process. Imines are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone, a process that involves the elimination of a water molecule. masterorganicchemistry.comtestbook.comlibretexts.orgtaylorandfrancis.com

Spectroscopic analysis has been crucial in identifying and characterizing imines. For instance, the characteristic infrared (IR) frequency for the C=N double bond is found in the range of 1650-1670 cm⁻¹, which distinguishes it from the C=C bond in alkenes. masterorganicchemistry.com

Development of Catalytic Methodologies for Imine Synthesis and Transformation

The synthesis of imines, including N-butylideneethanamine, has evolved significantly from early condensation methods. The development of various catalytic systems has been pivotal in improving the efficiency, selectivity, and environmental friendliness of imine production. acs.orgchemistryviews.orgresearchgate.net

Methodologies for imine synthesis can be broadly categorized:

Condensation of Carbonyls and Amines: This remains the most common method, where an aldehyde or ketone reacts with a primary amine. chemistryviews.orgresearchgate.net The reaction is often reversible and requires the removal of water to drive the equilibrium towards the imine product. wikipedia.org

Oxidation of Amines: Catalytic dehydrogenation of amines has emerged as a popular alternative, involving the cleavage of a C-H bond at the α-position of the amine substrate. chemistryviews.orgresearchgate.netorganic-chemistry.orgmdpi.com

Tandem Reactions: Desirable for their efficiency, tandem reactions can form imines from alcohols and amines in a single pot, avoiding the need to first isolate the aldehyde. researchgate.netwiley.com

A diverse array of catalysts has been developed to facilitate these transformations. These include:

Metal-Based Catalysts: A wide range of metals, such as Ruthenium (Ru), Gold (Au), Vanadium (V), Copper (Cu), Manganese (Mn), Cobalt (Co), and Palladium (Pd), have been employed to catalyze imine synthesis. researchgate.netorganic-chemistry.org Copper, in particular, has garnered significant attention due to its low toxicity and cost-effectiveness. researchgate.net

Organocatalysts: Metal-free organic molecules can also effectively catalyze imine formation. chemistryviews.orgresearchgate.net For example, quinone-catalyzed oxidative deformylation of amino alcohols provides a route to N-protected imines. chemistryviews.org

Heterogeneous Catalysts: Solid catalysts that are in a different phase from the reactants offer advantages in terms of separation and reusability. Examples include silica (B1680970) and calcined eggshells. acs.orgresearchgate.net

Other Methods: Innovative approaches such as photocatalysis, electrocatalysis, and the use of self-replicating catalysts, where the imine product itself catalyzes its formation, have also been explored. researchgate.netresearchgate.net

Evolution of Mechanistic Understanding in Imine Reactions

The understanding of how imine formation and transformation reactions occur at a molecular level has deepened over time. The fundamental mechanism for the formation of an imine from an aldehyde or ketone and a primary amine is a two-step process. numberanalytics.comwikipedia.org

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. numberanalytics.comtaylorandfrancis.com

Dehydration: The hemiaminal then eliminates a molecule of water to form the stable C=N double bond of the imine. numberanalytics.comtaylorandfrancis.com

This reaction is typically catalyzed by acid. masterorganicchemistry.comlibretexts.org The acid protonates the carbonyl oxygen, making the carbonyl carbon a better electrophile for the initial nucleophilic attack. It also facilitates the final elimination step by protonating the hydroxyl group of the hemiaminal, turning it into a good leaving group (water). masterorganicchemistry.com The pH must be carefully controlled; if the pH is too low, the amine nucleophile will be protonated and rendered non-nucleophilic, and if it's too high, there won't be enough acid to catalyze the dehydration step. libretexts.org A mnemonic often used to describe the sequence of events under acidic conditions is PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation. masterorganicchemistry.com

The reverse reaction, the hydrolysis of an imine back to its parent aldehyde/ketone and amine, also proceeds through the same intermediates, following the reverse mechanistic steps. masterorganicchemistry.comchemistrysteps.com Mechanistic studies of related processes, such as imine exchange reactions (transimination), have indicated the involvement of four-membered cyclic transition states in organic solvents. rsc.org

Key Milestones in the Academic Study of Butylidene-Substituted Imines

While the general study of imines is extensive, specific academic investigations into butylidene-substituted imines like N-butylideneethanamine have provided crucial insights into their reactivity and role as intermediates.

A significant area of study has been in the context of reductive amination, a common industrial method for preparing N-substituted amines. Research by Červený and colleagues in 1998 explored the complex reaction system of reductive amination of aldehydes with primary amines over heterogeneous metal catalysts. vscht.cz Their work identified butylideneethylamine as a key imine intermediate in this process. The study highlighted that in addition to the expected hydrogenation of the imine to the secondary amine, side reactions such as transimination and isomerisation occur, leading to a mixture of products. vscht.cz This research underscored the importance of understanding the behavior of imine intermediates to control the selectivity of industrial amine synthesis.

More recently, in 2010, research from the Milstein group demonstrated the direct, environmentally benign synthesis of imines from alcohols and amines, liberating hydrogen gas as the only byproduct. wiley.com In their study, they successfully synthesized N-butylideneheptan-2-amine from the reaction of 1-butanol (B46404) and 2-heptylamine using a pincer-type ruthenium catalyst. This work represents a milestone in developing greener synthetic routes to imines, avoiding the use of pre-formed aldehydes and stoichiometric reagents. wiley.com

These studies, among others, illustrate the progression of academic focus from identifying butylidene-substituted imines as transient intermediates to developing sophisticated catalytic methods for their direct and sustainable synthesis.

Interactive Data Table: Properties of Ethanamine, N-butylidene-

| Property | Value | Source |

| IUPAC Name | N-ethylbutan-1-imine | nih.gov |

| CAS Number | 1611-12-7 | nih.govchemeo.comlookchem.com |

| Molecular Formula | C6H13N | nih.govlookchem.com |

| Molecular Weight | 99.17 g/mol | nih.govchemeo.com |

| Boiling Point | 135.8 °C at 760 mmHg | lookchem.com |

| Density | 0.75 g/cm³ | lookchem.com |

| Flash Point | 27 °C | lookchem.com |

Future Directions and Research Challenges for N Butylideneethanamine

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly shifting towards more environmentally friendly processes, a trend that directly impacts the synthesis of imines like N-butylideneethanamine. seqens.comnews-medical.net Traditional methods for imine synthesis often rely on harsh reaction conditions and the use of hazardous organic solvents. scirp.orgrsc.org Consequently, a significant research focus is on the development of "green" synthetic routes that are more sustainable and have a lower environmental impact. synthiaonline.comresearchgate.net

Key strategies in this area include:

Solvent-Free and Catalyst-Free Syntheses: Researchers have demonstrated that some imines can be synthesized in excellent yields without the need for solvents or catalysts, for instance, by using pressure reduction techniques to drive the reaction forward. scirp.org Mechanochemical approaches, such as single-screw extrusion (SSE), also offer a continuous and solvent-free method for aldimine synthesis, achieving high yields with water as the only byproduct. rsc.orgresearchgate.net

Use of Greener Solvents and Catalysts: When solvents are necessary, the focus is on using environmentally benign options like water or supercritical carbon dioxide (sc-CO₂). chemistryviews.orgrsc.org Supercritical CO₂ is particularly attractive as it is non-toxic, non-flammable, and can also act as a promoter for the reaction. chemistryviews.org In terms of catalysts, there is a move away from precious metals towards more abundant and less toxic alternatives, such as iron. rsc.org Heterogeneous catalysts like Amberlyst® 15 are also being explored due to their ease of separation and recyclability. peerj.com

Biocatalysis: The use of enzymes, or biocatalysis, offers a highly efficient and sustainable route for imine synthesis and reduction. acs.orgresearchgate.net Imine reductases (IREDs), for example, can catalyze the asymmetric reduction of imines to produce chiral amines, which are valuable in the pharmaceutical and agrochemical industries. researchgate.net This approach avoids the need for precious metal catalysts and harsh reaction conditions. Researchers are actively exploring the vast biodiversity to discover new enzymes with novel catalytic activities towards imines. anr.fr

Table 1: Comparison of Green Synthesis Approaches for Imines

| Approach | Key Features | Advantages | Challenges |

| Solvent- & Catalyst-Free | Utilizes pressure reduction or mechanochemistry. scirp.orgrsc.org | High yields, no purification needed, environmentally friendly. scirp.org | Scope and limitations are not fully understood. scirp.org |

| Green Solvents/Catalysts | Employs water, sc-CO₂, or earth-abundant metal catalysts. rsc.orgchemistryviews.orgrsc.org | Reduced toxicity and environmental impact, catalyst recyclability. chemistryviews.orgpeerj.com | May require optimization of reaction conditions. |

| Biocatalysis | Uses enzymes like imine reductases (IREDs). researchgate.net | High stereoselectivity, mild reaction conditions, sustainable. | Enzyme stability and substrate scope can be limiting. |

Deeper Mechanistic Understanding of Complex Catalytic Cycles

A thorough understanding of the reaction mechanisms is crucial for optimizing existing catalytic systems and designing new, more efficient ones. rsc.org A catalytic cycle describes the multi-step process by which a catalyst participates in a chemical reaction, being regenerated at the end of each cycle. wikipedia.org For reactions involving N-butylideneethanamine and other imines, elucidating these cycles can be complex.

Current research in this area is focused on:

Identifying Active Catalytic Species: It is essential to distinguish between the precatalyst, which is the substance introduced into the reaction, and the actual active catalyst that participates in the catalytic cycle. wikipedia.org For instance, in certain manganese-catalyzed imine hydrogenations, the active catalyst was identified as a bimetallic potassium-manganese species. nih.govacs.org

Characterizing Reaction Intermediates: The detection and characterization of transient intermediates are key to understanding the reaction pathway. rsc.org Techniques like NMR spectroscopy are invaluable for monitoring the reaction and identifying these short-lived species. nih.govacs.org

Elucidating the Rate-Determining Step: Identifying the slowest step in the catalytic cycle (the rate-determining step) allows researchers to target this step for optimization. nih.gov Kinetic studies, which examine the effect of reactant concentrations on the reaction rate, are fundamental to this process. nih.govrsc.org For example, in a manganese-catalyzed imine hydrogenation, the hydride transfer was found to be first-order in both the imine and the catalyst. nih.govacs.org

Inner-Sphere vs. Outer-Sphere Mechanisms: Mechanistic studies aim to determine whether the substrate directly coordinates to the metal center (inner-sphere) or if the reaction occurs without direct coordination (outer-sphere). diva-portal.org This distinction has significant implications for catalyst design.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental techniques is revolutionizing chemical research. rsc.orgnih.govnih.gov This integrated approach provides a powerful tool for understanding and predicting the behavior of molecules like N-butylideneethanamine.

Key aspects of this integration include:

Computational Modeling of Reaction Mechanisms: Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure of molecules and elucidate reaction mechanisms. rsc.orgnih.govscholaris.caijcrcps.comrsc.org DFT calculations can be used to predict the geometries of transition states, calculate reaction energy barriers, and understand the factors controlling selectivity. nih.govrsc.org For example, DFT studies have been used to rationalize the selectivity of reducing agents for imines over carbonyl compounds. scholaris.ca

Predictive Catalyst Design: Computational chemistry can be used to design new catalysts with desired properties before they are synthesized in the lab. rsc.org This in-silico approach can significantly accelerate the discovery of new and improved catalysts.

In-Situ Spectroscopic Analysis: Experimental techniques like in-situ infrared spectroscopy allow for the real-time monitoring of chemical reactions, providing valuable data that can be used to validate and refine computational models. worktribe.com

High-Throughput Screening: Combining computational design with high-throughput experimental screening allows for the rapid evaluation of large numbers of potential catalysts or reaction conditions. nih.gov

Table 2: Role of Integrated Methodologies in Imine Research

| Methodology | Application in Imine Research | Key Insights |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and enantioselectivity. nih.govscholaris.ca | Provides understanding of transition state geometries and reaction energetics. nih.gov |

| Computational Catalyst Design | Designing novel metal-free or improved metal-based catalysts. rsc.org | Accelerates the discovery of efficient and selective catalysts. |

| In-Situ Spectroscopy | Real-time monitoring of imine formation and reactions. worktribe.com | Provides kinetic and mechanistic data to validate computational models. |